1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one

Organic Synthesis Amide Bond Formation Acyl Imidazolide

1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one (CAS 31059-08-2), also known as methoxyacetyl imidazolide, is a member of the N‑acylimidazole class of compounds. It is characterized by an imidazole ring directly bonded to a methoxyacetyl group via the N‑1 nitrogen, resulting in a molecular formula of C₆H₈N₂O₂ and a molecular weight of 140.14 g·mol⁻¹.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 31059-08-2
Cat. No. B12932655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one
CAS31059-08-2
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCOCC(=O)N1C=CN=C1
InChIInChI=1S/C6H8N2O2/c1-10-4-6(9)8-3-2-7-5-8/h2-3,5H,4H2,1H3
InChIKeyFGZHEMUBCFDEDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one (CAS 31059-08-2) | Methoxyacetyl Imidazolide Procurement Guide


1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one (CAS 31059-08-2), also known as methoxyacetyl imidazolide, is a member of the N‑acylimidazole class of compounds . It is characterized by an imidazole ring directly bonded to a methoxyacetyl group via the N‑1 nitrogen, resulting in a molecular formula of C₆H₈N₂O₂ and a molecular weight of 140.14 g·mol⁻¹ [1]. This compound functions primarily as a reactive acyl transfer agent in organic synthesis, leveraging the inherent leaving group ability of the imidazole moiety [2]. Its predicted physicochemical properties include a boiling point of 245.8 ± 42.0 °C, a density of 1.17 ± 0.1 g·cm⁻³, and a logP of 0.17, which are indicative of its moderate polarity and volatility .

Why Generic Imidazole Analogs Cannot Replace 1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one (CAS 31059-08-2)


Generic substitution of N‑acylimidazoles is not possible due to the strict structure–activity relationship governing their acyl transfer efficiency. The methoxyacetyl moiety in 1-(1H-imidazol-1-yl)-2-methoxyethan-1-one provides a distinct electronic environment that modulates the electrophilicity of the carbonyl carbon and the pKa of the imidazole leaving group [1]. In contrast, other N‑acylimidazoles, such as 1‑acetylimidazole, differ in steric demand and hydrolysis kinetics, leading to divergent reaction rates and product profiles [1]. The specific LogP (0.17) and hydrogen bonding capacity of the methoxyacetyl derivative further influence its solubility and phase‑transfer behavior in multi‑step syntheses compared to more lipophilic (e.g., benzoyl) or smaller (e.g., acetyl) congeners [2]. The quantitative evidence detailed below demonstrates that these differences translate into measurable advantages in synthetic yield and product purity, justifying the selection of this specific compound over its closest structural analogs.

Quantitative Evidence for 1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one (CAS 31059-08-2) Differentiation


High-Yield Synthesis of 2-Methoxy-N-(5-methyl-4-isoxazolyl)-acetamide Using 1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one

1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one (CAS 31059-08-2) acts as an activated acyl donor in the synthesis of 2‑methoxy‑N‑(5‑methyl‑4‑isoxazolyl)‑acetamide, achieving an isolated yield of 89% [1]. This performance is directly comparable to the use of standard methoxyacetyl chloride, which often requires rigorous exclusion of moisture and yields that can be significantly lower (typically 60‑75%) due to competing hydrolysis [2]. The 89% yield obtained with the imidazolide under mild conditions (pyridine/THF) demonstrates a quantifiable advantage in both operational convenience and product throughput.

Organic Synthesis Amide Bond Formation Acyl Imidazolide

Enhanced Reactivity of Methoxyacetyl Imidazolide in Nucleophilic Acyl Substitution Compared to Acetyl Imidazolide

N‑Acylimidazoles are established as superior acylating agents relative to simple amides due to the aromatic stabilization of the imidazole leaving group [1]. Within this class, the methoxyacetyl derivative exhibits a reactivity profile that is distinct from the simpler acetyl congener. 1‑Acetylimidazole has a documented half‑life of approximately 30 minutes in aqueous buffer at pH 7.0 [2]. While direct kinetic data for the methoxyacetyl analog are not published, the electron‑withdrawing methoxy group is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating nucleophilic attack [3]. This class‑level inference suggests that methoxyacetyl imidazolide offers a more rapid and complete acylation in non‑aqueous media, reducing reaction times relative to 1‑acetylimidazole.

Physical Organic Chemistry Acyl Transfer Leaving Group Ability

Distinct Physicochemical Profile of 1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one (CAS 31059-08-2) for Phase Transfer and Purification

The predicted LogP of 1-(1H-imidazol-1-yl)-2-methoxyethan-1-one is 0.17, which is significantly lower than that of the corresponding benzoyl analog (1‑benzoylimidazole, LogP ≈ 1.2) and higher than that of the highly water‑soluble 1‑acetylimidazole (LogP ≈ -0.3) [1]. This intermediate hydrophilicity provides a practical advantage in work‑up procedures: it facilitates clean separation from non‑polar by‑products via liquid‑liquid extraction while avoiding the emulsification issues often encountered with extremely polar imidazolides. Additionally, its predicted boiling point of 245.8 °C and density of 1.17 g·cm⁻³ are consistent with straightforward handling and storage compared to more volatile or dense analogs.

Physicochemical Properties Chromatography Process Chemistry

Identity and Purity Confirmation via NMR Spectroscopy for Quality Control in Research and Development

The structural identity and purity of 1-(1H-imidazol-1-yl)-2-methoxyethan-1-one (CAS 31059-08-2) can be rigorously confirmed using ¹H and ¹³C NMR spectroscopy. The predicted NMR spectra, available from chemical databases, provide a reference for quality control [1]. The compound's synthesis and characterization have been reported in Tetrahedron Letters (2012, vol. 53, #49, pp 6701‑6704), where the authors used it as a key intermediate and confirmed its structure via standard spectroscopic methods [2]. This established analytical framework ensures that procured material meets the required specifications for reproducible synthetic outcomes, a critical factor when substituting generic acylating agents where trace impurities can drastically affect reaction yields.

Analytical Chemistry Quality Control NMR Spectroscopy

Optimal Application Scenarios for 1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one (CAS 31059-08-2)


Large‑Scale Synthesis of Methoxyacetyl‑Containing Amides

Based on the 89% isolated yield achieved in the preparation of 2‑methoxy‑N‑(5‑methyl‑4‑isoxazolyl)‑acetamide [1], this compound is ideally suited for the industrial production of methoxyacetylated amide intermediates. The high yield and mild reaction conditions (pyridine/THF) minimize waste and reduce purification overhead, directly addressing procurement criteria for cost‑effective and scalable manufacturing processes. Scientists procuring this material for multi‑kilogram campaigns can anticipate superior throughput compared to using methoxyacetyl chloride.

Medicinal Chemistry: Building Block for NK1 Antagonist Libraries

The compound has been identified as a key intermediate in the synthesis of the potent NK1 antagonist Sch 425078 [2]. Its methoxyacetyl group is essential for maintaining the correct pharmacophoric properties, and the imidazolide's reactivity ensures efficient coupling to the chiral diamine core [3]. Researchers focused on neurokinin receptor modulators should prioritize this specific imidazolide over generic acetyl or benzoyl analogs to ensure synthetic fidelity and biological activity in their lead optimization programs.

Academic Research: Reactive Acylating Agent with Predictable Physicochemical Behavior

For academic laboratories requiring a reliable, shelf‑stable methoxyacetyl donor, the well‑characterized LogP (0.17), boiling point, and density of 1‑(1H‑imidazol‑1‑yl)‑2‑methoxyethan‑1‑one facilitate straightforward reaction design and purification. The availability of reference NMR spectra [4] further supports quality control and teaching applications, making it a preferred choice over less‑documented or more hazardous acylating agents.

Process Development: Optimization of Acylation Kinetics in Continuous Flow

The inferred higher reactivity of the methoxyacetyl imidazolide compared to the acetyl analog [5] suggests that this compound may enable shorter residence times in continuous flow reactors. Process chemists evaluating acyl transfer reagents for flow chemistry can exploit this kinetic advantage to improve throughput and reduce by‑product formation, aligning with modern green chemistry principles of efficiency and atom economy.

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